Naringenin 7-rutinoside (CAS: 14259-46-2), commonly known as narirutin, is a high-value flavanone glycoside consisting of a naringenin aglycone core linked to a rutinose disaccharide at the C7 position. In industrial and pharmaceutical procurement, it is primarily sourced as a highly bioavailable, water-compatible delivery vehicle for naringenin that completely bypasses the severe sensory and solubility limitations of its structural analogs[1]. Unlike the free aglycone, which suffers from extreme hydrophobicity, narirutin offers improved aqueous processability, making it a preferred precursor and active ingredient in functional formulations, pharmacokinetic modeling, and advanced nutritional biochemistry[2].
Substituting naringenin 7-rutinoside with its close isomer naringin (naringenin 7-O-neohesperidoside) or the raw naringenin aglycone introduces critical manufacturing and formulation failures. The structural difference between narirutin's rutinose linkage and naringin's neohesperidose linkage dictates sensory properties: naringin is intensely bitter with a low detection threshold, requiring costly taste-masking excipients in oral products, whereas narirutin is completely tasteless [1]. Furthermore, substituting with the naringenin aglycone results in severe liquid handling bottlenecks due to its extremely poor aqueous solubility (~4.38 µg/mL), which limits dissolution rates and bioavailability in aqueous matrices [2]. Narirutin uniquely resolves both the sensory and solubility constraints of the naringenin class.
These metabolic route differences may preclude simple substitution in absorption and metabolism studies.
The glycosidic linkage in flavanones strictly governs their organoleptic properties. Naringin, containing a neohesperidose moiety, possesses an intense bitterness with a human detection threshold of approximately 0.01 mmol/L (or ~300 ppm). In stark contrast, naringenin 7-rutinoside (narirutin) contains a rutinose moiety, rendering it entirely tasteless and devoid of a bitterness threshold [1]. This binary difference allows narirutin to be formulated at high concentrations in oral liquids and chewable therapeutics without the need for cyclodextrin complexation or artificial sweeteners.
| Evidence Dimension | Bitterness Detection Threshold |
| Target Compound Data | Narirutin: Tasteless (No threshold) |
| Comparator Or Baseline | Naringin: ~0.01 mmol/L (~300 ppm) |
| Quantified Difference | Absolute elimination of bitterness |
| Conditions | Organoleptic human sensory panel testing in aqueous solution |
Procuring narirutin eliminates the requirement for downstream taste-masking agents in functional foods, pediatric formulations, and oral nutraceuticals.
Aqueous solubility is a primary bottleneck for naringenin-class compounds. While naringenin aglycone is highly hydrophobic (solubility ~4.38 µg/mL) and naringin exhibits low room-temperature solubility (~38 µg/mL), narirutin demonstrates significantly enhanced solubility at approximately 500 µg/mL at room temperature [1]. This order-of-magnitude increase in aqueous compatibility facilitates easier dissolution in polar solvents and aqueous manufacturing workflows, preventing precipitation during liquid formulation scaling.
| Evidence Dimension | Room Temperature Water Solubility |
| Target Compound Data | Narirutin: ~500 µg/mL |
| Comparator Or Baseline | Naringin: ~38 µg/mL; Naringenin: ~4.38 µg/mL |
| Quantified Difference | 13.1x higher solubility than naringin; >100x higher than aglycone |
| Conditions | Aqueous extraction/dissolution at room temperature (approx. 25°C) |
Higher aqueous solubility directly translates to faster dissolution times, reduced solvent usage, and higher maximum dosing in liquid phase manufacturing.
In pharmacokinetic research, narirutin acts as a potent inhibitor of organic anion-transporting polypeptides (OATPs), which are critical for drug absorption. Assays measuring the uptake of estrone 3-sulfate demonstrate that narirutin inhibits OATP1A2 and OATP2B1 with IC50 values of 22.6 µM and 18.2 µM, respectively [1]. In head-to-head comparisons, narirutin exhibits significantly stronger inhibitory activity against these transporters than naringin, making it a superior analytical standard and research tool for modeling citrus-drug interactions.
| Evidence Dimension | OATP2B1 Inhibition (IC50) |
| Target Compound Data | Narirutin: 18.2 µM |
| Comparator Or Baseline | Naringin: Weaker inhibition (lower potency rank) |
| Quantified Difference | Narirutin demonstrates a strictly higher inhibitory potency rank (Naringenin > Narirutin > Naringin) |
| Conditions | In vitro OATP-expressing cell models measuring estrone 3-sulfate uptake |
For pharmaceutical researchers studying drug bioavailability and transporter interactions, narirutin provides a more accurate and potent baseline for modeling than naringin.
Because narirutin completely lacks the neohesperidose-driven bitterness of naringin, it is the ideal procurement choice for fortifying beverages, gummies, and chewable supplements with naringenin-class antioxidants. It allows formulators to achieve high polyphenol loading without triggering the ~0.01 mmol/L bitterness threshold that ruins consumer acceptability, thereby eliminating the need for complex cyclodextrin encapsulation[1].
Narirutin's superior aqueous solubility (~500 µg/mL at room temperature) compared to the highly hydrophobic naringenin aglycone (~4.38 µg/mL) makes it the preferred starting material for liquid pharmaceutical formulations. It prevents precipitation in aqueous matrices and ensures consistent dosing uniformity in syrups, drops, and hydrophilic topical gels [2].
Due to its potent inhibition of OATP1A2 and OATP2B1 (IC50 = 18.2 µM), narirutin is an essential analytical standard for researchers studying the 'grapefruit juice effect' and intestinal drug absorption. It provides a more potent and physiologically relevant baseline for OATP inhibition assays than naringin, ensuring accurate modeling of transporter-mediated pharmacokinetics [3].